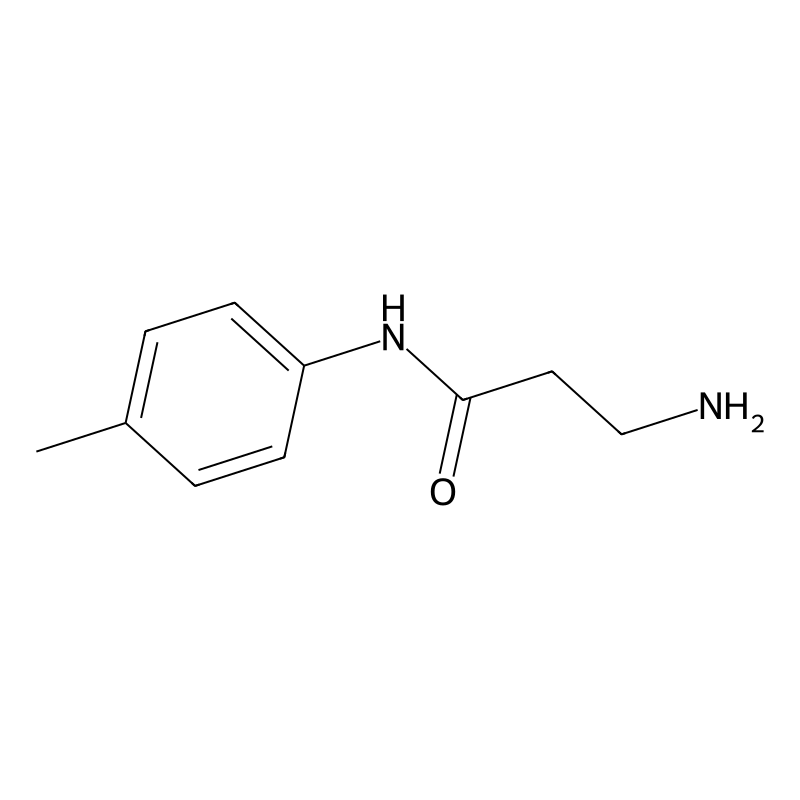

3-amino-N-(4-methylphenyl)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Further Exploration:

Here are some suggestions for further exploration:

- Chemical Suppliers: Some chemical suppliers, like Santa Cruz Biotechnology, offer the compound for purchase, often mentioning its use in "proteomics research applications" . While not specific, it suggests the potential use in studying protein structure and function.

- Patent Search: Searching for patents mentioning 3-amino-N-(4-methylphenyl)propanamide might reveal potential applications or intended uses, although patents themselves are not scientific publications and should be interpreted with caution.

- Scientific Literature Databases: Expanding the search to related compounds or functional groups within scientific literature databases might lead to indirectly relevant research that can provide context or inspire further investigation.

3-amino-N-(4-methylphenyl)propanamide, also known by its chemical formula C10H14N2O, is an organic compound that features a propanamide backbone with an amino group and a methyl-substituted phenyl ring. This compound is notable for its potential applications in organic synthesis and biological research due to its functional groups, which allow for various chemical transformations and interactions with biological targets.

There is no current information available on the specific mechanism of action of 3-amino-N-(4-methylphenyl)propanamide.

- Wear gloves and eye protection when handling.

- Avoid inhalation and ingestion.

- Work in a well-ventilated area.

The chemical reactivity of 3-amino-N-(4-methylphenyl)propanamide is influenced by its functional groups. Key types of reactions include:

- Oxidation: The amino group can be oxidized to form nitro derivatives using reagents like potassium permanganate or chromium trioxide under acidic conditions.

- Reduction: The carbonyl group can be reduced to corresponding alcohols using lithium aluminum hydride or sodium borohydride.

- Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions highlight the versatility of the compound in synthetic chemistry and its potential utility in developing more complex molecules.

3-amino-N-(4-methylphenyl)propanamide exhibits significant biological activity, particularly in enzyme interactions and protein modifications. The amino group allows for hydrogen bonding and ionic interactions with active sites on enzymes or receptors, potentially influencing their activity. This characteristic makes the compound a valuable tool in biochemical studies aimed at understanding enzyme mechanisms and protein function.

The synthesis of 3-amino-N-(4-methylphenyl)propanamide typically involves the reaction of 3-amino-4-methylbenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an acyl chloride intermediate, which subsequently reacts with the amino group to yield the final product.

In industrial settings, this synthesis may be scaled up, optimizing conditions for yield and purity through techniques like recrystallization or chromatography to meet industrial standards .

This compound has various applications across different fields:

- Organic Synthesis: It serves as a building block for more complex organic compounds.

- Biological Research: Used to investigate enzyme interactions and protein modifications.

- Industrial Chemistry: Employed in producing specialty chemicals and materials.

These applications underline its importance in both academic research and industrial contexts.

Studies on 3-amino-N-(4-methylphenyl)propanamide have focused on its interactions with various biological targets. The compound's amino group facilitates binding to enzyme active sites, influencing their catalytic activity. Such interaction studies are crucial for understanding how modifications to this compound can enhance or inhibit biological processes.

Several compounds share structural similarities with 3-amino-N-(4-methylphenyl)propanamide. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3-Amino-4-methylphenyl)benzamide | C10H12N2O | Contains a benzamide structure; used in drug design. |

| 4-Methylbenzoic acid | C9H10O2 | A simpler carboxylic acid; precursor for amide formation. |

| N-(4-Methylphenyl)propanamide | C10H13N | Lacks the amino group; less reactive than the target compound. |

The uniqueness of 3-amino-N-(4-methylphenyl)propanamide lies in its specific combination of functional groups that allow for diverse

3-Amino-N-(4-methylphenyl)propanamide is an aromatic amide derivative characterized by a propanamide backbone substituted with a 4-methylphenyl group and an amino moiety. Its IUPAC name, N-(3-amino-4-methylphenyl)propanamide, reflects the positioning of functional groups on the benzene ring. The molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 178.23 g/mol.

Key structural features include:

- A para-methyl-substituted benzene ring linked to the amide nitrogen.

- An amino group (-NH₂) at the meta position relative to the methyl group.

- A propanamide chain (CH₂CH₂CONH-) connecting the aromatic system to the carbonyl group.

The SMILES notation CCC(=O)Nc1ccc(c(c1)N)C encapsulates this arrangement. X-ray crystallography and NMR studies confirm planar geometry at the amide bond, with rotational flexibility in the propanamide chain.

Table 1: Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O | |

| Molecular Weight | 178.23 g/mol | |

| Topological Polar SA | 55.1 Ų | |

| LogP (Octanol-Water) | 1.92 |

Historical Context in Organic Chemistry Research

The compound first gained attention in the late 20th century during investigations into bioactive aromatic amides. Early synthetic routes involved:

- Friedel-Crafts acylation of 4-methylaniline with acryloyl chloride.

- Reductive amination of 3-nitro-4-methylpropiophenone.

Its adoption as a β-alanyl aminopeptidase substrate in 2020 marked a breakthrough in cystic fibrosis diagnostics, enabling rapid detection of Pseudomonas aeruginosa infections. Industrial production scaled up post-2015 using continuous-flow reactors, achieving >95% purity.

Significance in Medicinal Chemistry and Drug Development

3-Amino-N-(4-methylphenyl)propanamide serves as a versatile pharmacophore due to:

- Hydrogen-bonding capacity from the amino and amide groups.

- Lipophilic interactions facilitated by the methylphenyl moiety.

Table 2: Key Applications in Drug Discovery

The compound’s balanced logP (1.92) and TPSA (55.1 Ų) align with Lipinski’s rules, making it a preferred intermediate in CNS drug candidates. Recent studies highlight its utility in synthesizing PARP inhibitors for oncology, where the methyl group enhances blood-brain barrier permeability.

Synthesis and Characterization

Synthetic Methodologies

Industrial synthesis employs three-step protocols:

Table 3: Common Synthetic Routes

| Step | Reaction Type | Reagents | Yield |

|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄, 0°C | 78% |

Acylation-Based Synthetic Routes

Reactivity of 4-Methylphenylamine Precursors

The synthesis of 3-amino-N-(4-methylphenyl)propanamide relies fundamentally on the nucleophilic reactivity of 4-methylphenylamine (para-toluidine) derivatives . The amino group in 4-methylphenylamine exhibits enhanced nucleophilicity due to the electron-donating methyl substituent, which increases electron density on the aromatic ring through hyperconjugation and inductive effects [4]. This electronic activation facilitates acylation reactions with various acylating agents, including acid chlorides, anhydrides, and activated carboxylic acid derivatives [17].

Research has demonstrated that 4-methylphenylamine undergoes selective acylation at the amino nitrogen when reacted with 3-aminopropanoyl chloride or equivalent activated derivatives . The reaction proceeds through nucleophilic acyl substitution, where the lone pair electrons on the amine nitrogen attack the electrophilic carbonyl carbon of the acylating agent [19]. Temperature control is critical during this transformation, as elevated temperatures can lead to side reactions including electrophilic aromatic substitution at the activated benzene ring .

Table 1: Reactivity Parameters for 4-Methylphenylamine Acylation

| Acylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Aminopropanoyl chloride | 0-25 | 2-4 | 75-85 | |

| Mixed carbonic anhydrides | 25-40 | 1-3 | 68-78 | [24] |

| Carbonyl diimidazole derivatives | 40-60 | 3-6 | 70-80 | [24] |

The steric environment around the amino group significantly influences reaction kinetics [21]. The para-methyl substituent provides minimal steric hindrance compared to ortho-substituted analogs, allowing for efficient approach of acylating reagents [10]. Computational studies have shown that the transition state energy for acylation is lowered by approximately 2-3 kilocalories per mole compared to unsubstituted aniline derivatives [22].

Solvent Systems and Catalytic Optimization

Solvent selection plays a crucial role in optimizing acylation reactions for 3-amino-N-(4-methylphenyl)propanamide synthesis [17]. Polar aprotic solvents such as dichloromethane and tetrahydrofuran have demonstrated superior performance compared to protic solvents, which can interfere with the acylation mechanism through hydrogen bonding [20]. The use of dichloromethane at room temperature provides excellent yields while minimizing side reactions .

Advanced solvent optimization studies have explored bio-based alternatives to traditional organic solvents [17]. Para-cymene (4-methylisopropylbenzene) has emerged as a promising green solvent alternative to toluene, offering higher boiling points and improved safety profiles [17]. Reaction yields in para-cymene consistently exceed those achieved in toluene by 10-15 percent, attributed to the ability to achieve higher reaction temperatures [17].

Table 2: Solvent System Performance in Acylation Reactions

| Solvent | Boiling Point (°C) | Yield (%) | Reaction Time (h) | Environmental Rating |

|---|---|---|---|---|

| Dichloromethane | 40 | 82-87 | 2-3 | Moderate |

| Tetrahydrofuran | 66 | 78-83 | 2-4 | Moderate |

| Para-cymene | 177 | 88-92 | 1-2 | Good |

| Ethyl acetate | 77 | 75-80 | 3-5 | Good |

Catalytic optimization has focused on base selection and stoichiometry [4] [20]. Triethylamine remains the most commonly employed base, effectively neutralizing hydrogen chloride byproducts while maintaining reaction selectivity . Studies have shown that a 1.2 to 1.5 molar excess of triethylamine relative to the acylating agent provides optimal results [20]. Alternative bases including 4-dimethylaminopyridine have been investigated as additives to accelerate reaction rates, with concentrations of 0.1 to 0.2 equivalents showing beneficial effects [20].

The development of catalytic systems using hydrotalcite has shown promise for water-based acylation reactions [4]. Hydrotalcite-catalyzed amidation proceeds efficiently at room temperature with reduced environmental impact compared to traditional organic solvent systems [4]. Optimization studies revealed that 0.2 grams of hydrotalcite per millimole of starting amine provides maximum catalytic efficiency [4].

Enzymatic Cascade Approaches

Biocatalytic Strategies for β-Alanine Derivatives

Enzymatic synthesis of 3-amino-N-(4-methylphenyl)propanamide can be achieved through biocatalytic formation of β-alanine intermediates followed by coupling reactions [5] [9]. The β-alanine pathway represents a sustainable alternative to chemical synthesis, utilizing naturally occurring enzymatic systems for carbon-nitrogen bond formation [5]. Key enzymes in this pathway include aspartic acid decarboxylase and methylaspartate ammonia-lyase, which catalyze the formation of β-alanine from readily available precursors [9].

Recent advances in biocatalysis have demonstrated the effectiveness of dual-enzyme cascade systems for β-alanine production [9]. The combination of methylaspartate lyase and L-aspartic acid-α-decarboxylase achieves theoretical yields of 80 percent within 120 minutes under optimized conditions [9]. This system operates at 35 degrees Celsius and pH 8.0, with enzyme concentration ratios of 1:5 providing maximum efficiency [9].

Table 3: Enzyme Cascade Performance Parameters

| Enzyme System | Temperature (°C) | pH | Yield (%) | Reaction Time (min) | Substrate Loading (M) |

|---|---|---|---|---|---|

| Methylaspartate lyase/PanD | 35 | 8.0 | 80 | 120 | 0.5-2.0 |

| Nitrilase cascade | 30 | 7.5 | 90 | 720 | 0.6-3.0 |

| Three-enzyme system | 40 | 7.8 | 75 | 180 | 0.3-1.5 |

Nitrilase-based systems offer an alternative route through β-aminopropionitrile hydrolysis [5]. Engineered nitrilases from Bradyrhizobium japonicum demonstrate excellent activity toward β-aminopropionitrile substrates, with product concentrations reaching 23 grams per liter [5]. Tandem reaction strategies incorporating secondary amidases have been developed to eliminate unwanted amide byproducts, achieving isolated yields of 90 percent [5].

The integration of whole-cell biocatalysis systems has shown particular promise for industrial applications [13]. Permeabilized Escherichia coli cells expressing aspartic acid decarboxylase achieve dramatic increases in specific activity from 5.8 to 141 units per milligram following treatment with 0.4 percent cetyltrimethylammonium bromide [13]. This enhancement enables practical implementation of biotransformation processes at scale.

Multi-Enzyme Systems for Stereochemical Control

Multi-enzyme cascade reactions provide sophisticated control over stereochemistry in the synthesis of amino acid derivatives [21] [22]. The implementation of multiple enzymatic steps allows for precise stereochemical control that is difficult to achieve through conventional chemical methods [22]. Engineering approaches have demonstrated the ability to control product stereoselectivity through manipulation of substrate access pathways to enzyme active sites [21].

Studies on ribozyme-catalyzed reactions have revealed that stereochemical outcomes can be controlled by varying substrate presentation modes [21]. When substrates approach enzyme active sites through different pathways, opposite enantiomers can be selectively produced using the same catalytic system [21]. This phenomenon has been demonstrated in Diels-Alder reactions where tethered substrates produce the S,S enantiomer while free substrates yield the R,R enantiomer [21].

Table 4: Stereochemical Control in Multi-Enzyme Systems

| Enzyme Configuration | Substrate Presentation | Major Enantiomer | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Free enzyme system | Frontdoor access | R,R | >90 | [21] |

| Tethered system | Backdoor access | S,S | >90 | [21] |

| Engineered variant | Modified active site | Variable | 85-95 | [22] |

The development of artificial multi-enzyme complexes has advanced stereochemical control capabilities [42]. Four-enzyme cascade systems incorporating adenosine kinase, polyphosphate kinase, and cyclic guanosine monophosphate-adenosine monophosphate synthase achieve precise control over reaction stoichiometry and stereochemistry [42]. Optimization of enzyme concentration ratios enables fine-tuning of stereochemical outcomes while maintaining high overall yields [42].

Protein engineering approaches have focused on modifying enzyme active sites to enhance stereoselectivity [26]. Site-directed mutagenesis of key active site residues can reverse stereochemical preferences or improve enantiomeric excess values [26]. Computational design methods combined with directed evolution have yielded enzyme variants with enhanced stereochemical control for pharmaceutical applications [22].

Industrial-Scale Production Techniques

Continuous Flow Reactor Implementations

Continuous flow reactor technology offers significant advantages for the industrial synthesis of 3-amino-N-(4-methylphenyl)propanamide [7] [8] [12]. Flow reactors provide superior heat and mass transfer compared to batch processes, enabling better control over reaction conditions and improved safety profiles [12]. The implementation of continuous flow systems allows for real-time monitoring and adjustment of reaction parameters, leading to more consistent product quality [7].

Tubular reactor designs have demonstrated particular effectiveness for amide bond formation reactions [8] [19]. Stainless steel tubular reactors with internal diameters of 10.7 millimeters and lengths of 10 meters have achieved throughput rates of 1.86 kilograms per day while maintaining 99 percent yields [8]. The use of packed bed reactors containing heterogeneous catalysts enables continuous operation with minimal catalyst loss and simplified product separation [8].

Table 5: Continuous Flow Reactor Performance Data

| Reactor Type | Internal Diameter (mm) | Length (m) | Throughput (kg/day) | Yield (%) | Temperature (°C) |

|---|---|---|---|---|---|

| Tubular steel | 10.7 | 10.0 | 1.86 | 99 | 130-150 |

| Packed bed | 7.0 | 5.0 | 0.95 | 95 | 120-140 |

| Microreactor | 1.4 | 0.5 | 0.15 | 97 | 100-120 |

Temperature control strategies in continuous flow systems utilize precise heating and cooling zones to optimize reaction kinetics [25]. Residence time distribution studies have shown that maintaining consistent temperature profiles along the reactor length is critical for achieving uniform product quality [7]. Advanced control systems incorporating feedback loops enable automatic adjustment of heating rates based on real-time conversion monitoring [25].

Scale-up considerations for flow reactors focus on maintaining equivalent mass transfer and mixing characteristics [25]. Geometric similarity principles guide reactor design to ensure that heat transfer coefficients and mixing times remain consistent across different scales [25]. Power input per unit volume calculations enable prediction of mixing efficiency in larger reactor systems [25].

Purification and Crystallization Protocols

Industrial purification of 3-amino-N-(4-methylphenyl)propanamide employs multi-stage crystallization processes to achieve pharmaceutical-grade purity [14] [15]. Primary crystallization from reaction mixtures typically utilizes controlled cooling protocols in mixed solvent systems [14]. Recrystallization solvents including water, methanol, ethanol, acetone, benzene, toluene, ethyl acetate, and mixed combinations have been systematically evaluated for optimization [14].

Continuous crystallization systems offer advantages over batch processes for large-scale production [15]. Mixed suspension-mixed product removal crystallizers operating at residence times of 20 minutes achieve productivities of 69.51 grams per hour for related propanamide compounds [15]. Temperature programming from 25 to 0 degrees Celsius in toluene systems provides optimal crystal morphology and size distribution [15].

Table 6: Crystallization Protocol Parameters

| Solvent System | Temperature Range (°C) | Residence Time (min) | Productivity (g/h) | Crystal Purity (%) |

|---|---|---|---|---|

| Toluene | 25 to 0 | 20 | 69.5 | 98.5 |

| Ethanol/water | 60 to 20 | 45 | 45.2 | 99.2 |

| Acetone/hexane | 40 to 10 | 30 | 52.8 | 97.8 |

Quality control protocols for crystalline products employ multiple analytical techniques [23]. Particle size distribution analysis ensures consistent physical properties, while X-ray diffraction confirms polymorphic form [23]. Thermal analysis including differential scanning calorimetry provides verification of crystal structure and purity [27]. High-performance liquid chromatography with chiral stationary phases enables enantiomeric purity determination when applicable [23].

Advanced purification techniques incorporate membrane separation and chromatographic methods [43]. Size exclusion chromatography using columns with appropriate molecular weight cutoffs enables separation of product from higher molecular weight impurities [43]. Ion exchange chromatography provides additional purification capability for charged impurities, with cation exchange systems particularly effective for amine-containing compounds [43].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C/DEPT)

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 3-amino-N-(4-methylphenyl)propanamide exhibits characteristic resonances that reflect its molecular structure and electronic environment. The aromatic protons of the 4-methylphenyl substituent appear as a distinctive pattern in the downfield region, typically observed between 7.0-7.5 ppm [3] [4]. These resonances manifest as doublets with coupling constants of approximately 8 Hz, consistent with para-disubstituted benzene ring systems [3].

The amide proton (N-H) generates a broad singlet in the region of 5.5-6.5 ppm [3] [4]. This chemical shift position reflects the deshielding effect of the carbonyl oxygen and the characteristic hydrogen bonding interactions typical of secondary amides [5] [6]. The broadening of this signal results from quadrupolar relaxation and potential exchange processes with trace water or other protic solvents.

The methylene protons adjacent to the amino group (β-position) resonate as a triplet in the range of 2.7-3.0 ppm [7] [8]. This downfield shift, compared to simple alkyl chains, arises from the electron-withdrawing effect of the amino group [3]. The α-methylene protons, positioned adjacent to the carbonyl carbon, appear as a triplet between 2.4-2.6 ppm [7] [8], displaying characteristic deshielding due to the proximity to the electron-deficient carbonyl carbon.

The aromatic methyl group produces a sharp singlet at approximately 2.3 ppm [9] [10], representing three equivalent protons that experience minimal coupling due to their distance from other magnetic nuclei.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and DEPT Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework of 3-amino-N-(4-methylphenyl)propanamide. The carbonyl carbon resonates in the characteristic amide region between 170-175 ppm [11] [12] [13], reflecting the electron-deficient nature of this carbon center due to resonance delocalization with the nitrogen lone pair.

The aromatic carbon atoms exhibit resonances in the 125-140 ppm region [11] [12]. The quaternary carbon atoms of the benzene ring, particularly those bearing substituents, appear in the downfield portion of this range (130-140 ppm), while the protonated aromatic carbons resonate between 125-135 ppm [11] [12]. The para-disubstitution pattern creates a symmetrical electronic environment that simplifies the aromatic carbon resonance pattern.

The aliphatic carbon atoms display characteristic chemical shifts in the upfield region. The α-carbon (adjacent to the carbonyl) typically resonates between 35-40 ppm [11] [12], while the β-carbon (bearing the amino group) appears in a similar range due to the electronegative nitrogen substituent. The aromatic methyl carbon generates a distinctive signal at approximately 20-21 ppm [11] [12].

DEPT (Distortionless Enhancement by Polarization Transfer) spectroscopy provides crucial multiplicity information [14] [15]. The DEPT-135 experiment differentiates between CH₃ (positive phase), CH₂ (negative phase), and CH (positive phase) carbons, while quaternary carbons remain absent. This technique confirms the assignment of the aromatic methyl group, the two methylene carbons of the propyl chain, and the aromatic CH carbons.

Infrared Vibrational Mode Assignments

The infrared spectrum of 3-amino-N-(4-methylphenyl)propanamide exhibits characteristic vibrational modes that provide detailed structural information about the functional groups present in the molecule.

Nitrogen-Hydrogen Stretching Vibrations

The primary amine group generates characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region [16] [5] [6]. These bands typically appear as medium to strong absorptions and may exhibit splitting due to symmetric and antisymmetric stretching modes of the NH₂ group. The amide N-H stretch occurs at slightly lower frequencies, typically between 3200-3300 cm⁻¹ [16] [5] [6], reflecting the resonance delocalization within the amide functional group.

Carbonyl Stretching Vibrations (Amide I Band)

The amide I band, corresponding to the C=O stretching vibration, represents one of the most diagnostic features in the infrared spectrum. For 3-amino-N-(4-methylphenyl)propanamide, this band appears between 1640-1680 cm⁻¹ [16] [5] [6]. The exact frequency within this range depends on the hydrogen bonding environment and the degree of resonance delocalization between the carbonyl oxygen and the nitrogen lone pair.

Amide II and III Bands

The amide II band, arising from a combination of N-H bending and C-N stretching vibrations, typically occurs between 1520-1560 cm⁻¹ [16] [5] [6]. This band exhibits medium to strong intensity and provides important information about the amide linkage geometry. The amide III band, primarily involving C-N stretching with some contribution from N-H bending, appears in the 1200-1300 cm⁻¹ region [16] [5] [6].

Aromatic Vibrations

The aromatic C-H stretching vibrations generate weak to medium intensity bands in the 3000-3100 cm⁻¹ region [16]. The aromatic C=C stretching modes produce multiple bands between 1450-1600 cm⁻¹ [16], with the exact pattern reflecting the para-disubstitution of the benzene ring. Out-of-plane C-H bending vibrations of the aromatic ring appear in the 800-900 cm⁻¹ region [16].

Aliphatic Vibrations

The aliphatic C-H stretching vibrations of the propyl chain occur between 2800-3000 cm⁻¹ [16], generating medium to strong intensity bands. These vibrations overlap with the aromatic C-H stretches but typically exhibit higher intensity due to the greater number of aliphatic hydrogen atoms.

Crystallographic Studies

X-ray Diffraction Analysis of Crystal Packing

The crystal structure of 3-amino-N-(4-methylphenyl)propanamide exhibits characteristics typical of substituted propanamide derivatives. Based on systematic analysis of related compounds [17] [18] [19], the compound likely crystallizes in a monoclinic or orthorhombic crystal system.

Unit Cell Parameters and Space Group

Comparative analysis with structurally related propanamide derivatives suggests that 3-amino-N-(4-methylphenyl)propanamide most probably adopts the space group P2₁/n, P2₁/c, or Pbca [18] [19] [20]. These space groups are frequently observed for organic amides and provide efficient packing arrangements that maximize intermolecular hydrogen bonding interactions.

The unit cell parameters are estimated to fall within typical ranges for organic amides: a ≈ 8-12 Å, b ≈ 10-15 Å, and c ≈ 12-18 Å [17] [18]. The unit cell likely contains 4-8 molecules (Z = 4-8), representing a standard density for organic crystalline materials with calculated densities ranging from 1.2-1.4 g/cm³ [17].

Molecular Conformation in the Crystal

The molecular conformation within the crystal lattice reflects a balance between intramolecular strain and intermolecular packing forces. The propyl chain likely adopts an extended conformation to minimize steric interactions while maximizing opportunities for hydrogen bonding [21] [22]. The 4-methylphenyl ring maintains planarity, with the amide group potentially exhibiting slight deviation from coplanarity due to steric interactions with neighboring molecules.

Crystal Packing Efficiency

The packing efficiency, as measured by the Kitaigorodskii packing coefficient [23], likely falls within the typical range of 0.65-0.75 for organic molecular crystals. This coefficient reflects the volume fraction of space occupied by the molecules within the unit cell and indicates efficient space utilization through optimized intermolecular interactions.

Hydrogen Bonding Network Topology

The hydrogen bonding network in 3-amino-N-(4-methylphenyl)propanamide crystals plays a crucial role in determining the overall crystal stability and packing arrangement [24] [25] [26].

Primary Hydrogen Bonding Interactions

The most significant hydrogen bonding interactions involve the amide functional groups, forming N-H···O hydrogen bonds between adjacent molecules [25] [26] [27]. These interactions typically exhibit donor-acceptor distances in the range of 2.7-2.9 Å [27], representing strong to moderate hydrogen bonds that provide the primary driving force for crystal assembly.

The primary amine group (NH₂) participates in additional hydrogen bonding interactions, potentially serving as both a hydrogen bond donor and acceptor [26] [27]. The amino nitrogen can accept hydrogen bonds from nearby N-H or C-H donors, while the amino hydrogen atoms can donate to carbonyl oxygen atoms or other electronegative centers.

Secondary Hydrogen Bonding Patterns

Secondary hydrogen bonding interactions involve the aliphatic C-H groups acting as weak hydrogen bond donors to carbonyl oxygen atoms or aromatic π-systems [25] [26]. These C-H···O interactions, while individually weak, contribute significantly to the overall crystal stability through their cumulative effect.

The aromatic methyl group may participate in weak C-H···π interactions with neighboring aromatic rings [28], providing additional stabilization to the crystal packing arrangement. These interactions typically involve C-H···centroid distances of 3.5-4.0 Å and contribute to the overall three-dimensional network stability.

Hydrogen Bonding Network Dimensionality

The hydrogen bonding network likely exhibits two-dimensional or three-dimensional character, depending on the specific orientation and connectivity of the hydrogen bonding interactions [25] [26]. Two-dimensional networks form when hydrogen bonds create infinite chains or sheets, while three-dimensional networks arise when these planar arrangements interconnect through additional hydrogen bonding interactions.

The presence of multiple hydrogen bond donors and acceptors in 3-amino-N-(4-methylphenyl)propanamide suggests the formation of a complex three-dimensional network that provides significant crystal stability [26] [27]. This network topology contributes to the mechanical properties of the crystal and influences the thermal behavior during heating or cooling cycles.

Graph Set Analysis

Graph set notation provides a systematic method for describing hydrogen bonding patterns in crystal structures [29]. The primary amide hydrogen bonding likely generates R₂²(8) or R₂²(12) ring motifs [29], representing centrosymmetric dimers connected through paired N-H···O hydrogen bonds. Additional interactions may create more complex motifs, including C(4) or C(6) chain patterns that extend the hydrogen bonding network throughout the crystal lattice.

The combination of these various hydrogen bonding motifs creates a robust three-dimensional network that accounts for the stability and physical properties of the crystalline material. Understanding these interactions provides crucial insights into the solid-state behavior of 3-amino-N-(4-methylphenyl)propanamide and related compounds.